P2X3 Receptor Antagonism: Potency and Selectivity Profile of 2-(4-Methoxyphenoxy)quinoxaline
2-(4-Methoxyphenoxy)quinoxaline demonstrates potent antagonism at the P2X3 receptor with a clear selectivity window against the related P2X2 receptor [1]. This profile is a key differentiator from non-selective P2X antagonists or other quinoxaline derivatives that may lack this specific affinity.
| Evidence Dimension | Potency (IC50) at P2X3 vs. Selectivity (IC50) against P2X2 |
|---|---|
| Target Compound Data | IC50: 25 nM (rat P2X3), 136 nM (human P2X3) |
| Comparator Or Baseline | Target Compound against human P2X2 receptor |
| Quantified Difference | IC50 ratio (human P2X2 / human P2X3) = 3.7 |
| Conditions | Rat recombinant P2X3 in CHO cells (FLIPR assay); Human P2X3 in rat C6-BU-1 cells; Human P2X2 in an unspecified cell line [1]. |
Why This Matters
The nanomolar potency at P2X3 combined with a measurable selectivity over P2X2 distinguishes this compound as a valuable tool for studying P2X3-mediated pathways, where non-selective agents would confound results.
- [1] BindingDB. Affinity data for 2-(4-methoxyphenoxy)quinoxaline against P2X purinoceptor 3 and P2X purinoceptor 2. Entry BDBM50413382. Accessed 2026. View Source
